tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate
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Description
Tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structural similarities to the queried chemical have been synthesized as intermediates in the production of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl carbamate is an intermediate in the synthesis of omisertinib (AZD9291), showcasing a method for rapid synthesis and optimization with an 81% yield through acylation, nucleophilic substitution, and reduction processes (Zhao et al., 2017).
Pharmacological Applications
Research into 2-aminopyrimidines as histamine H4 receptor ligands exemplifies structure-activity relationship (SAR) studies, aiming to optimize potency for therapeutic purposes. Such studies involve systematic modifications of core moieties and functional groups to enhance biological activity, potentially offering a framework for investigating the pharmacological properties of related compounds (Altenbach et al., 2008).
Material Science and Catalysis
The development of reagents for synthesizing heterocyclic compounds, such as the use of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate for creating pyrimidin-4-one derivatives, highlights the utility of these compounds in constructing complex molecular architectures. This research demonstrates the versatility of related chemical structures in synthesizing novel materials and catalysts (Kanno et al., 1991).
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-11-19-14-12(6-9-26-14)15(23)21(11)8-7-18-13(22)10-20(5)16(24)25-17(2,3)4/h6,9H,7-8,10H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZDYYEFRNGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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